N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine
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Overview
Description
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine is a compound with significant applications in organic electronics and materials science. It is known for its strong electron-donating properties and is used as an n-type dopant in various electronic devices .
Preparation Methods
The synthesis of N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. The process can be carried out under various conditions, including high-temperature deposition processes . Industrial production methods often involve the use of cationic benzimidazolium iodide salts, which are converted to the desired benzimidazole derivatives .
Chemical Reactions Analysis
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It acts as a reagent for the reductive transformation of organic compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine has a wide range of scientific research applications:
Biology: The compound’s electron-donating properties make it useful in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine involves its strong electron-donating properties. It interacts with molecular targets by donating electrons, which can enhance the conductivity of materials and facilitate various chemical transformations. The compound’s effects are mediated through its interaction with specific molecular pathways, including those involved in electron transport and charge transfer .
Comparison with Similar Compounds
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine can be compared with other similar compounds, such as:
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is also used as an n-type dopant and has similar electron-donating properties.
2H-Imidazole-2-thione, 1,3-dihydro-: Known for its applications in organic electronics and materials science.
1,3-Dimesityl-2,3-dihydro-1H-imidazole: Another compound with strong electron-donating properties used in various electronic applications.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in terms of stability and electron-donating capabilities.
Properties
CAS No. |
61079-34-3 |
---|---|
Molecular Formula |
C8H12BN3 |
Molecular Weight |
161.01 g/mol |
IUPAC Name |
N,N-dimethyl-1,3-dihydro-1,3,2-benzodiazaborol-2-amine |
InChI |
InChI=1S/C8H12BN3/c1-12(2)9-10-7-5-3-4-6-8(7)11-9/h3-6,10-11H,1-2H3 |
InChI Key |
SVWNPVWJQKUPJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2N1)N(C)C |
Origin of Product |
United States |
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